molecular formula C7H14N2O2 B3350087 1-Formyl-4-(2-hydroxyethyl)piperazine CAS No. 25209-64-7

1-Formyl-4-(2-hydroxyethyl)piperazine

Cat. No. B3350087
CAS RN: 25209-64-7
M. Wt: 158.2 g/mol
InChI Key: IINWNNKUXOSZAI-UHFFFAOYSA-N
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Description

1-Formyl-4-(2-hydroxyethyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms . It is a water-soluble alicyclic secondary amine .


Synthesis Analysis

1-Formylpiperazine can be prepared by reacting piperazine with methyl formate . The synthesis of piperazine derivatives has been the focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

1-Formylpiperazine reacts with benzoylisothiocyanate to form 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine . More research is needed to fully understand the range of chemical reactions involving 1-Formyl-4-(2-hydroxyethyl)piperazine.


Physical And Chemical Properties Analysis

1-Formyl-4-(2-hydroxyethyl)piperazine is a water-soluble compound . It is likely to be mobile in the environment due to its water solubility . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antineoplastic Activity

1-Formyl-4-(2-hydroxyethyl)piperazine and its derivatives show potential in cancer treatment. Piperazine derivatives of butyric acid, including 1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine (HEPB), have been found effective in inducing differentiation and inhibiting the growth of human erythroleukemia K562 cells and myeloid leukemia HL60 cells, without inducing significant toxicity in mice (Gillet et al., 1997).

Radioprotective Properties

Certain 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized as novel radioprotective agents. These compounds showed promise in protecting human cells against radiation-induced apoptosis, exhibiting low cytotoxicity. They notably enhanced the survival of mice after whole-body irradiation, suggesting potential applications in radioprotection (Filipová et al., 2020).

Synthesis and Characterization for Drug Design

3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, derivatives of 1-(2-hydroxyethyl)piperazine, were synthesized as potential dual antihypertensiveagents. These compounds, prepared as free bases and hydrochloride salts, demonstrated the importance of protonation in the piperazine ring for their pharmacological activity. Such studies contribute to the development of new antihypertensive drugs (Marvanová et al., 2016).

Antibacterial Drug Design

Piperazine-based benzothiazolyl-4-thiazolidinones, derived from 1-(4-methoxyphenyl) piperazine, exhibited significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. These derivatives showed higher potency than standard drugs like ciprofloxacin, indicating their potential as new antibacterial agents (Patel & Park, 2014).

Anticancer Activity and Molecular Docking

Heterocyclic compounds derived from 1-(2-hydroxyethyl)piperazine showed notable anti-bone cancer activity. These derivatives were evaluated against human bone cancer cell lines, and their potential antiviral activity was studied through molecular docking, indicating their utility in cancer therapy and drug development (Lv et al., 2019).

Safety and Hazards

1-Formyl-4-(2-hydroxyethyl)piperazine is considered hazardous. It causes skin irritation and serious eye damage . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water and seek medical attention if irritation persists . It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants .

properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c10-6-5-8-1-3-9(7-11)4-2-8/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINWNNKUXOSZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433095
Record name 1-formyl-4-(2-hydroxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)piperazine-1-carbaldehyde

CAS RN

25209-64-7
Record name 1-formyl-4-(2-hydroxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethyl)piperazine- 1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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